![molecular formula C16H13F6N B14113195 {Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)
{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine typically involves the reaction of N-methylmethanamine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under appropriate conditions to yield reduced forms.
Substitution: Substitution reactions involving the trifluoromethyl groups or the phenyl ring are common, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine
- N,N-Bis(trifluoromethylsulfonyl)methylamine
- N-Phenyl-bis(trifluoromethanesulfonimide)
Comparison: N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C16H13F6N |
|---|---|
Molekulargewicht |
333.27 g/mol |
IUPAC-Name |
N-methyl-1,1-bis[3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C16H13F6N/c1-23-14(10-4-2-6-12(8-10)15(17,18)19)11-5-3-7-13(9-11)16(20,21)22/h2-9,14,23H,1H3 |
InChI-Schlüssel |
BJXXQHYTVXKZAB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C1=CC(=CC=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


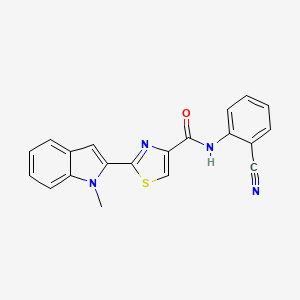
![3-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113121.png)
![1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B14113126.png)
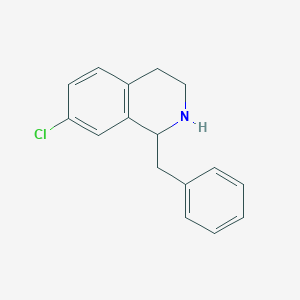
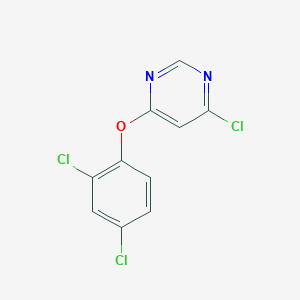
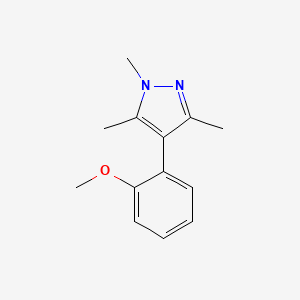
![7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14113133.png)

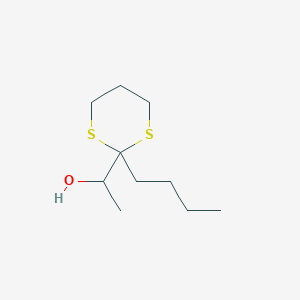
![Methyl 3-chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B14113160.png)
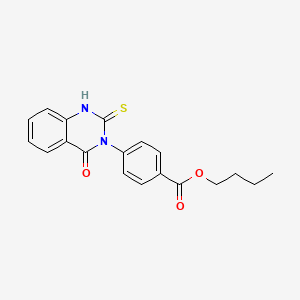


![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine](/img/structure/B14113180.png)
